3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Description
3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C18H21N7O and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.18075832 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
This compound acts as a LRRK2 kinase inhibitor . It binds to the LRRK2 enzyme, inhibiting its kinase activity. This results in a decrease in the phosphorylation of downstream targets, potentially alleviating the symptoms of PD .
Biochemical Pathways
It is known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The compound is described as a brain penetrant , suggesting that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating neurological disorders like PD.
Result of Action
The inhibition of LRRK2 kinase activity by this compound could potentially lead to a decrease in the symptoms of PD . .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and possess various biological activities .
Cellular Effects
It is known that similar compounds have shown inhibitory activity against influenza A .
Molecular Mechanism
It has been suggested that similar compounds may exert their effects through increased kinase activity .
Properties
IUPAC Name |
3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c19-13-15-1-3-20-14-16(15)23-5-7-25(8-6-23)18-21-4-2-17(22-18)24-9-11-26-12-10-24/h1-4,14H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJKMNPIXBGOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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